

# Spectroscopic and Analytical Profile of 2-Acetoxy-3'-methylbenzophenone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Acetoxy-3'-methylbenzophenone

Cat. No.: B1323976

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## Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound **2-Acetoxy-3'-methylbenzophenone**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents predicted spectroscopic values for  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry. These predictions are derived from established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their own analytical workflows. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and related molecular scaffolds.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Acetoxy-3'-methylbenzophenone**. These predictions are based on the analysis of structurally similar compounds, including 2-methylbenzophenone, 3-methylbenzophenone, and various acetophenone derivatives.

### Table 1: Predicted $^1\text{H}$ NMR Data

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.2	Multiplet	8H	Aromatic Protons
~2.4	Singlet	3H	Ar-CH <sub>3</sub>
~2.2	Singlet	3H	O=C-CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data**

Solvent: CDCl<sub>3</sub>

Chemical Shift ( $\delta$ , ppm)	Assignment
~196	C=O (Ketone)
~169	C=O (Ester)
~150-120	Aromatic Carbons
~21	Ar-CH <sub>3</sub>
~21	O=C-CH <sub>3</sub>

**Table 3: Predicted Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch
~1770	Strong	C=O Stretch (Ester)
~1670	Strong	C=O Stretch (Ketone)
~1600-1450	Medium-Strong	Aromatic C=C Stretch
~1200	Strong	C-O Stretch (Ester)

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Interpretation
254	$[M]^+$ (Molecular Ion)
212	$[M - C_2H_2O]^+$
197	$[M - C_2H_3O_2]^+$
119	$[C_8H_7O]^+$
91	$[C_7H_7]^+$

## Experimental Protocols

The following are detailed, generalized methodologies for the key analytical techniques cited. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1H$  and  $^{13}C$  NMR spectra for structural elucidation.

Materials:

- **2-Acetoxy-3'-methylbenzophenone** (5-10 mg for  $^1H$ , 20-50 mg for  $^{13}C$ )
- Deuterated chloroform ( $CDCl_3$ )
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- Pasteur pipette
- Cotton or glass wool

Procedure:

- Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of  $\text{CDCl}_3$  containing TMS in a small vial.
- Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
- Cap the NMR tube securely.
- Insert the sample into the NMR spectrometer.
- Acquire the  $^1\text{H}$  NMR spectrum, typically using a 400 or 500 MHz instrument. Standard acquisition parameters include a  $30^\circ$  pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the  $^{13}\text{C}$  NMR spectrum. This will require a significantly larger number of scans than the  $^1\text{H}$  spectrum due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **2-Acetoxy-3'-methylbenzophenone** (1-2 mg)
- Potassium bromide (KBr), spectroscopic grade
- Mortar and pestle
- Pellet press

Procedure (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry KBr in an agate mortar.
- Transfer the finely ground powder to a pellet press.
- Apply pressure to form a transparent or translucent pellet.

- Place the pellet in the sample holder of the FT-IR spectrometer.
- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

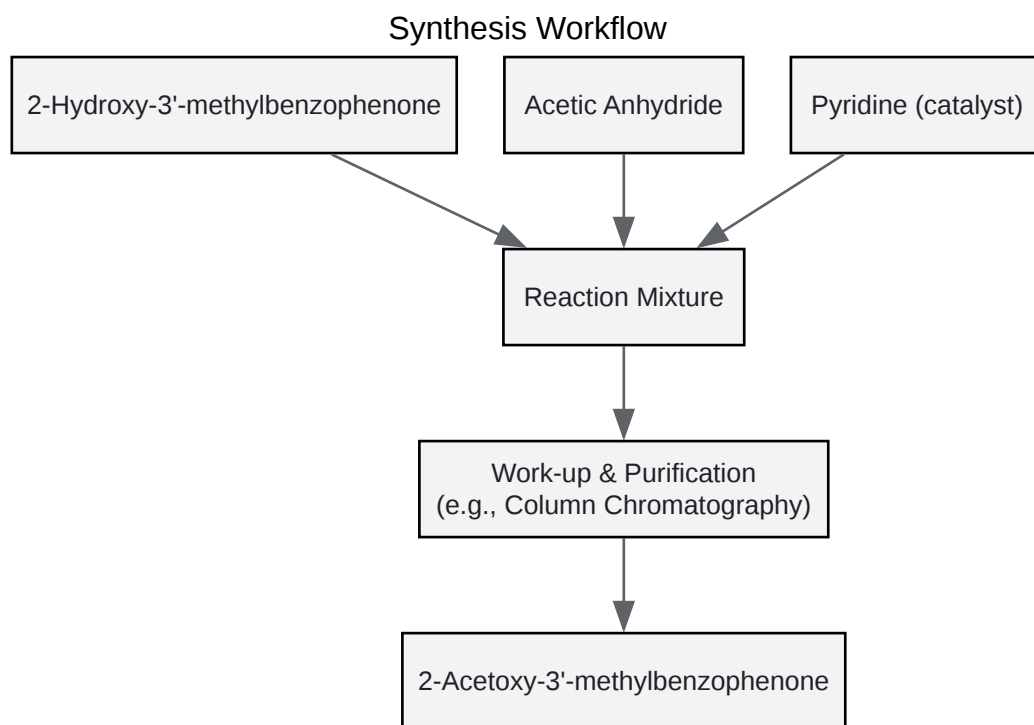
- **2-Acetoxy-3'-methylbenzophenone**
- A suitable volatile solvent (e.g., methanol, acetonitrile)

Procedure (Electron Ionization - EI):

- Dissolve a small amount of the sample in a suitable volatile solvent.
- Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion, generating the mass spectrum.

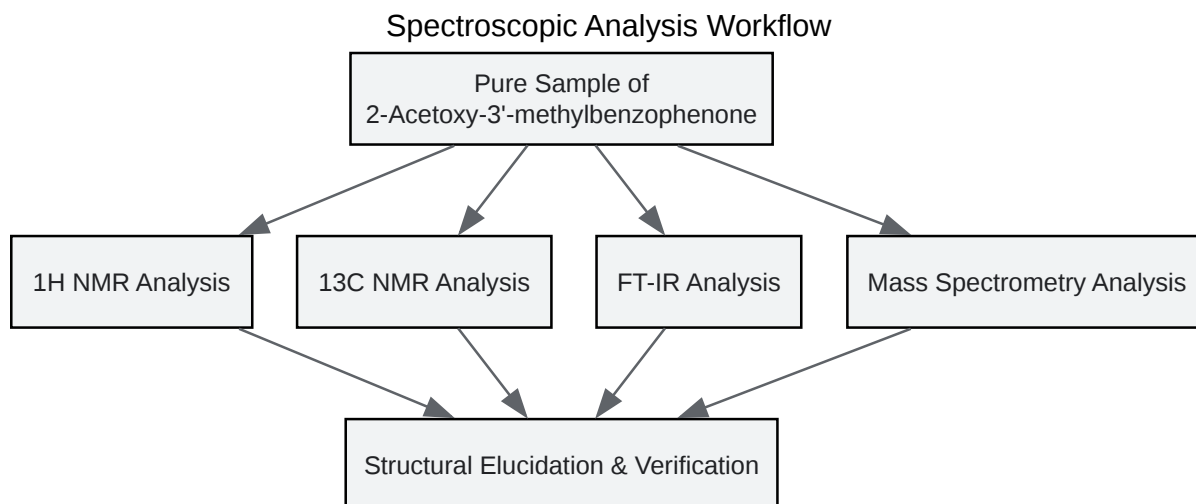
## Workflow Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of **2-Acetoxy-3'-methylbenzophenone**.



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*A proposed synthesis workflow for **2-Acetoxy-3'-methylbenzophenone**.*



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*A general workflow for the spectroscopic analysis of the target compound.*

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